3-iodo-N-(1,3,4-thiadiazol-2-yl)benzamide
CAS No.:
VCID: VC11032181
Molecular Formula: C9H6IN3OS
Molecular Weight: 331.14 g/mol
* For research use only. Not for human or veterinary use.

Description |
The compound 3-iodo-N-(1,3,4-thiadiazol-2-yl)benzamide is an organic molecule that combines a benzamide backbone with a thiadiazole ring and an iodine substituent. This structure is of interest due to its potential biological activities and applications in medicinal chemistry. The compound belongs to a broader class of heterocyclic compounds that include the 1,3,4-thiadiazole moiety, known for its versatile pharmacological properties. Structural FeaturesThe chemical structure of 3-iodo-N-(1,3,4-thiadiazol-2-yl)benzamide can be described as follows:
This combination provides a unique scaffold that can interact with biological targets through hydrogen bonding, halogen bonding, and π-stacking interactions. SynthesisAlthough specific synthesis protocols for this compound are not directly available in the provided sources, general methods for synthesizing thiadiazole derivatives involve:
These steps typically require mild reaction conditions and are facilitated by the availability of commercially accessible precursors. Biological Significance of Thiadiazole DerivativesThe 1,3,4-thiadiazole ring is a prominent pharmacophore in medicinal chemistry due to its wide range of biological activities:
The addition of iodine to the structure enhances lipophilicity and may improve membrane permeability and binding affinity to biological targets. Potential ApplicationsGiven its structural features, 3-iodo-N-(1,3,4-thiadiazol-2-yl)benzamide likely exhibits several pharmacological activities:
Analytical CharacterizationTo confirm the structure and purity of such compounds, standard analytical techniques are employed:
Comparative Data Table
Future DirectionsFurther research on this compound could focus on:
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Product Name | 3-iodo-N-(1,3,4-thiadiazol-2-yl)benzamide | ||||||||||||
Molecular Formula | C9H6IN3OS | ||||||||||||
Molecular Weight | 331.14 g/mol | ||||||||||||
IUPAC Name | 3-iodo-N-(1,3,4-thiadiazol-2-yl)benzamide | ||||||||||||
Standard InChI | InChI=1S/C9H6IN3OS/c10-7-3-1-2-6(4-7)8(14)12-9-13-11-5-15-9/h1-5H,(H,12,13,14) | ||||||||||||
Standard InChIKey | RXPWJSNIKHHDOO-UHFFFAOYSA-N | ||||||||||||
SMILES | C1=CC(=CC(=C1)I)C(=O)NC2=NN=CS2 | ||||||||||||
Canonical SMILES | C1=CC(=CC(=C1)I)C(=O)NC2=NN=CS2 | ||||||||||||
PubChem Compound | 884219 | ||||||||||||
Last Modified | Apr 15 2024 |
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